molecular formula C19H17FN2O2S2 B11072133 (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11072133
M. Wt: 388.5 g/mol
InChI Key: XFJXRABDRDDRFV-ATNAJCNCSA-N
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Description

(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazoles This compound is characterized by the presence of ethoxyphenyl and fluorophenyl groups, along with a thioxotetrahydro-imidazo-thiazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-component reactions. One common approach is the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. The use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (7aR)-3-(4-methoxyphenyl)-6-(4-chlorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
  • (7aR)-3-(4-ethoxyphenyl)-6-(4-bromophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Uniqueness

The uniqueness of (7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one lies in its specific combination of ethoxyphenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17FN2O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

(7aR)-3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C19H17FN2O2S2/c1-2-24-15-9-3-12(4-10-15)18-22-16(11-26-18)17(23)21(19(22)25)14-7-5-13(20)6-8-14/h3-10,16,18H,2,11H2,1H3/t16-,18?/m0/s1

InChI Key

XFJXRABDRDDRFV-ATNAJCNCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F

Origin of Product

United States

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